2-Iodo-2-methylpropionitrile
Overview
Description
2-Iodo-2-methylpropionitrile is a chemical compound with the molecular formula C4H6IN . It has an average mass of 195.002 Da and a monoisotopic mass of 194.954483 Da . It is also known by other names such as 2-Iod-2-methylpropannitril in German, 2-Iodo-2-methylpropanenitrile in English, and 2-Iodo-2-méthylpropanenitrile in French .
Synthesis Analysis
The synthesis of 2-Iodo-2-methylpropionitrile involves a mixture of methyl methacrylate, 2-iodo-2-methylpropionitrile, sodium iodide, and 18-crown-6-ether. This mixture is heated in a flask at 70 °C for 4 hours under an argon atmosphere with stirring .Molecular Structure Analysis
The molecular structure of 2-Iodo-2-methylpropionitrile consists of carbon ©, hydrogen (H), iodine (I), and nitrogen (N) atoms . The exact structure can be found in various chemical databases and literature .Chemical Reactions Analysis
2-Iodo-2-methylpropionitrile is a reactive compound that can be used to terminate polymerization reactions. It reacts with radicals, such as those generated by the photolysis of cyanoalkyl methacrylates, to form a stable radical species .Physical And Chemical Properties Analysis
2-Iodo-2-methylpropionitrile is a liquid at 20 degrees Celsius . It has a boiling point of 62 °C at 15 mmHg and a refractive index of 1.52 . It is light yellow to brown in appearance .Scientific Research Applications
Scientific Research Applications of 2-Iodo-2-methylpropionitrile
Use in Polymerization Processes 2-Iodo-2-methylpropionitrile (CP-I) is utilized in photocontrolled iodine-mediated reversible-deactivation radical polymerization (RDRP) processes. Ni et al. (2019) have demonstrated its use as an initiator in water for creating well-defined polymers with narrow polydispersities. The study highlights its effectiveness in green RDRP strategies due to its environmental friendliness and efficiency in polymerization (Ni et al., 2019).
Applications in Organic Synthesis In organic synthesis, 2-Iodo-2-methylpropionitrile is explored for its potential in various chemical reactions. For instance, Bałczewski and Mikołajczyk (2001) investigated its use in iodine atom transfer addition reactions, providing insights into its role in radical reactions and its behavior as an iodine donor in the transfer stage (Bałczewski & Mikołajczyk, 2001).
Role in Electrochemical Studies The electrochemical behavior of 2-Iodo-2-methylpropionitrile has been studied, particularly in the context of its reduction potential and reactivity. Research by Feoktistov and Zhdanov (1965) provides valuable insights into its behavior on a dropping mercury electrode, indicating its unique electrochemical properties and potential applications in electrochemistry (Feoktistov & Zhdanov, 1965).
Implications in Medicinal Chemistry Although not directly involving 2-Iodo-2-methylpropionitrile, related compounds like 2-amino-2-methylpropionitrile have been used in medicinal chemistry. Oesterlin et al. (1977) synthesized compounds using this related nitrile, which exhibited significant activity as antisecretory agents in medical research (Oesterlin et al., 1977).
Energy Applications in Dye-Sensitized Solar Cells The compound has found use in the field of energy, particularly in dye-sensitized solar cells (DSSCs). Neo and Ouyang (2013) reported using 3-methoxypropionitrile organogels with graphene oxide for high-performance quasi-solid state DSSCs, highlighting the potential of related nitriles in enhancing solar cell efficiency (Neo & Ouyang, 2013).
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Safety And Hazards
2-Iodo-2-methylpropionitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is suspected of causing genetic defects and is a combustible liquid . Safety precautions include avoiding breathing mist or vapors, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/ protective clothing/ eye protection/ face protection .
properties
IUPAC Name |
2-iodo-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN/c1-4(2,5)3-6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESYUOJKJZGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338469 | |
Record name | 2-Iodo-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-2-methylpropionitrile | |
CAS RN |
19481-79-9 | |
Record name | 2-Iodo-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-2-methylpropionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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